3-(2-Methyl-4-thiazolyl)-6-ethyl-7-acetoxychromanone
Description
3-(2-Methyl-4-thiazolyl)-6-ethyl-7-acetoxychromanone is a chromanone derivative featuring a thiazole substituent at position 3, an ethyl group at position 6, and an acetoxy moiety at position 5. Chromanones are oxygen-containing heterocycles with demonstrated bioactivity in antimicrobial, anti-inflammatory, and neurological contexts . The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is a common pharmacophore in medicinal chemistry due to its role in hydrogen bonding and hydrophobic interactions with biological targets .
Properties
CAS No. |
80761-86-0 |
|---|---|
Molecular Formula |
C17H15NO4S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C17H15NO4S/c1-4-11-5-12-16(6-15(11)22-10(3)19)21-7-13(17(12)20)14-8-23-9(2)18-14/h5-8H,4H2,1-3H3 |
InChI Key |
OZPWUAPSQDPYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CSC(=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 6-ethyl-4-oxo-4H-chromen-3-carbaldehyde with 2-methyl-1,3-thiazole-4-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted chromenone derivatives.
Scientific Research Applications
6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(2-Methyl-4-thiazolyl)-6-hexyl-7-acetoxychromanone (CAS 207350-09-2)
This compound differs from the target molecule by replacing the ethyl group at position 6 with a hexyl chain. The longer alkyl chain increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Such modifications often influence pharmacokinetic properties, such as absorption and distribution.
Key Difference :
- Hexyl vs. ethyl chain : The hexyl variant’s increased hydrophobicity may favor central nervous system (CNS) penetration or prolonged half-life, but this requires experimental validation.
Coumarin-Thiazolidinone Hybrids (e.g., Compound 5a–h)
describes coumarin-thiazolidinone hybrids with antibacterial activity. These compounds combine a coumarin core (structurally similar to chromanone) with a 2-thioxo-1,3-thiazolidin-4-one moiety. The thiazolidinone ring, unlike the thiazole in the target compound, introduces additional sulfur atoms and conformational flexibility, which may enhance interactions with bacterial enzymes or membranes .
Key Differences :
- Thiazolidinone vs. thiazole: The thiazolidinone’s exocyclic sulfur and ring saturation may improve binding to bacterial targets like penicillin-binding proteins.
- Antibacterial vs.
Comparison with Functional Analogs
3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP)
MTEP is a metabotropic glutamate receptor 5 (mGluR5) antagonist with demonstrated efficacy in reversing depressive-like behaviors in rodent models of morphine withdrawal and astroglial degeneration . Though MTEP shares the 2-methyl-4-thiazolyl group with the target compound, its ethynylpyridine backbone facilitates distinct receptor interactions. MTEP’s therapeutic effects are linked to inhibition of glutamatergic transmission, highlighting the thiazole’s role in CNS-targeted molecules .
Key Differences :
- Backbone structure: MTEP’s linear ethynylpyridine vs. the chromanone’s bicyclic system.
- Biological target: MTEP acts on mGluR5, while the chromanone derivative’s activity remains uncharacterized but may involve similar pathways.
Thiazolylmethylthio-Benzamide Derivatives
describes thiazolylmethylthio-benzamide compounds with applications in cancer, viral infections, and thrombosis. These molecules feature a benzamide core with thiazole-containing side chains. The benzamide group enables hydrogen bonding with proteases or kinases, while the thiazole contributes to π-π stacking in hydrophobic pockets .
Key Differences :
- Core structure: Benzamide vs. chromanone, leading to divergent target selectivity (e.g., kinases vs. ion channels).
- Therapeutic focus: Anticancer/viral vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
